molecular formula C30H37N4O6P B1212578 Pyracrine phosphate CAS No. 76975-05-8

Pyracrine phosphate

Cat. No.: B1212578
CAS No.: 76975-05-8
M. Wt: 580.6 g/mol
InChI Key: WVDBZSVWZYZZAU-UHFFFAOYSA-N
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Description

Pyracrine phosphate is a synthetic compound with an acridine chemical structure, sharing the same core nucleus as the antimalarial drug quinacrine . It was developed as an antimalarial agent and has been used in research settings, including studies on its effects on ATPase activity . The specific molecular weight, mechanism of action, and full spectrum of research applications for this compound are not fully detailed in publicly available literature. Researchers are interested in this compound for its potential biological activities stemming from its acridine base. This product is provided for research purposes to facilitate further pharmacological and biochemical investigation. Product Use Note: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Handling and Safety: Please refer to the product's Safety Data Sheet (SDS) for safe handling, storage, and disposal information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

76975-05-8

Molecular Formula

C30H37N4O6P

Molecular Weight

580.6 g/mol

IUPAC Name

4-[(2-methoxyacridin-9-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid

InChI

InChI=1S/C30H34N4O2.H3O4P/c1-36-24-10-11-28-26(18-24)29(25-8-2-3-9-27(25)32-28)31-23-16-21(19-33-12-4-5-13-33)30(35)22(17-23)20-34-14-6-7-15-34;1-5(2,3)4/h2-3,8-11,16-18,35H,4-7,12-15,19-20H2,1H3,(H,31,32);(H3,1,2,3,4)

InChI Key

WVDBZSVWZYZZAU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O

Other CAS No.

76975-05-8

Synonyms

pyracrine phosphate
pyracrini phosphas

Origin of Product

United States

Synthetic Chemistry and Derivatives of Pyracrine Phosphate

Established Synthetic Pathways for Pyracrine Phosphate (B84403)

The synthesis of Pyracrine phosphate would likely involve the preparation of a suitable acridine (B1665455) precursor followed by its phosphorylation.

Phosphorylation, the addition of a phosphate group, is a critical step in creating phosphate derivatives. While direct literature on the phosphorylation of a specific "Pyracrine" structure is limited, general methodologies for introducing phosphate groups into organic molecules are well-established and applicable. These methods typically involve reacting a hydroxyl or amino group on the precursor molecule with a phosphorylating agent.

Common phosphorylating agents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or activated phosphate esters. The choice of reagent and reaction conditions depends on the specific functional group to be phosphorylated and the desired linkage (e.g., phosphate ester, phosphoramidate). For instance, reacting an alcohol or phenol (B47542) moiety on an acridine derivative with POCl₃ in the presence of a base can yield a phosphate ester. Alternatively, modifications to the phosphate backbone, such as the introduction of phosphorothioate (B77711) (PS) linkages (where a sulfur atom replaces an oxygen atom), are common in oligonucleotide chemistry to enhance nuclease resistance and modify pharmacokinetic properties mdpi.com. Such backbone modifications could be conceptually applied to acridine phosphate structures.

Prodrug strategies often utilize phosphate linkages, where the phosphate group serves as a cleavable moiety that releases the active drug upon enzymatic hydrolysis in vivo nih.gov. For example, attaching a drug to the phosphate group of a phospholipid can facilitate its absorption via natural phospholipid processing pathways nih.gov.

Table 1: Common Phosphorylating Agents and Strategies

Phosphorylating Agent/StrategyTypical SubstrateResulting LinkageKey ConsiderationsRelevant Context
Phosphorus Oxychloride (POCl₃)Alcohols, PhenolsPhosphate EsterRequires base; potential for multiple phosphorylations.General organic synthesis, prodrugs.
Phosphorus Pentachloride (PCl₅)Alcohols, PhenolsPhosphate EsterHighly reactive; can form phosphorodichloridates.Organic synthesis.
Activated Phosphate EstersAlcohols, PhenolsPhosphate EsterMilder conditions; specific activating groups.Prodrug synthesis.
Sulfuryl Chloride (SO₂Cl₂) / P₄S₁₀Alcohols, PhenolsPhosphorothioateIntroduction of sulfur atom.Oligonucleotide modification .
PhosphoramidatesAmines, AlcoholsPhosphoramidateVersatile linkage.Oligonucleotide modification mdpi.com.

The synthesis of acridine derivatives typically begins with the construction of the acridine ring system, followed by functionalization. Various named reactions exist for acridine synthesis, such as the Bernthsen acridine synthesis, which involves the reaction of diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride researchgate.netif-pan.krakow.pl. Other methods include cyclization reactions of appropriately substituted anilines with carbonyl compounds or intramolecular Friedel-Crafts acylation.

Once the acridine core is established, derivatization strategies focus on introducing functional groups at specific positions to enable subsequent reactions, such as phosphorylation. Common modifications include:

Substitution at the 9-position: The 9-position of the acridine ring is particularly reactive and often serves as a site for attaching various substituents, including amino, alkoxy, or halo groups, which can be crucial for biological activity researchgate.netmdpi.comresearchgate.net.

Aromatic ring substitution: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration) can introduce functional handles onto the aromatic rings of the acridine system.

Ring system modifications: More complex syntheses might involve building the acridine scaffold with pre-installed functionalities or incorporating it into larger fused ring systems soton.ac.ukresearchgate.netrsc.orgacs.org.

Table 2: Key Acridine Synthesis and Derivatization Approaches

Synthesis Method/StrategyPrecursors/Starting MaterialsKey Reaction TypeNotes
Bernthsen Acridine SynthesisDiphenylamine, Carboxylic AcidCyclization/CondensationRequires high temperatures and Lewis acids (e.g., ZnCl₂).
Friedel-Crafts AcylationAromatic amines, Acyl chlorides/anhydridesIntramolecular cyclizationForms the acridine ring system.
Cyclization of AnilinesAnilines, Aldehydes/KetonesCondensation, CyclizationVersatile for creating substituted acridines.
Functionalization of Acridine CorePre-formed Acridine, Electrophiles/NucleophilesElectrophilic/Nucleophilic Substitution, AlkylationIntroduction of substituents at specific positions (e.g., 9-position).
Hybridization/Cascade ReactionsSubstituted quinolines, Enals, etc.Catalytic cascade reactionsCan yield complex, stereochemically defined acridine derivatives soton.ac.ukrsc.org.

Design Principles for this compound Analogues

The design of this compound analogues would aim to leverage the inherent properties of the acridine scaffold while optimizing the impact of the phosphate moiety for desired therapeutic outcomes.

The acridine nucleus offers a planar, aromatic system that can interact with biological targets, notably DNA through intercalation if-pan.krakow.plresearchgate.net. Modifications to the acridine structure are central to tuning its pharmacokinetic and pharmacodynamic profiles, including its solubility, cell permeability, target affinity, and metabolic stability researchgate.netmdpi.comresearchgate.net.

Substitution Patterns: Introducing electron-donating or electron-withdrawing groups at various positions on the acridine ring can alter its electronic distribution, lipophilicity, and hydrogen-bonding capabilities, thereby influencing target binding and cellular uptake researchgate.netmdpi.com. For example, amino or alkoxy substituents can enhance water solubility, while lipophilic groups might improve membrane penetration.

Hybrid Molecules: Acridine can be combined with other pharmacologically active moieties to create hybrid molecules with enhanced or broader biological activities researchgate.netmdpi.commdpi.com.

Ring System Alterations: Modifications to the aromaticity or planarity of the acridine system, or the incorporation of saturated rings (e.g., in dihydroacridines), can also impact biological activity and stereochemical properties soton.ac.ukacs.orgontosight.ai.

The phosphate group itself, or the linkage connecting it to the acridine core, can be modified to achieve specific drug delivery and release characteristics.

Phosphate Ester Linkages: Creating a phosphate ester by linking a hydroxyl group on the acridine derivative to phosphoric acid is a common strategy. The nature of the ester (e.g., alkyl, aryl) can influence stability and cleavage rates nih.govmdpi.com.

Prodrug Strategies: The phosphate group can be masked with labile groups to improve lipophilicity and cell membrane permeability, with the expectation that intracellular phosphatases will cleave the phosphate, releasing the active drug nih.govexplorationpub.com.

Backbone Modifications: In the context of nucleic acids, modifications like phosphorothioate (PS) linkages or boranophosphates are used to increase nuclease resistance and alter binding affinities mdpi.com. Similar strategies could be explored for acridine phosphate derivatives to enhance stability in biological fluids.

Controlled Release Formulations: Phosphate-containing compounds can be incorporated into advanced drug delivery systems, such as mesoporous silica (B1680970) nanoparticles or phosphate glasses, to achieve sustained or targeted release explorationpub.comucl.ac.uk.

Stereochemical Considerations in this compound Synthesis and Bioactivity

Stereochemistry plays a crucial role in the biological activity of many drug molecules, including acridine derivatives. If this compound or its precursors contain chiral centers, the synthesis must address the generation of specific stereoisomers.

Chirality in Acridine Derivatives: Acridine derivatives can possess chiral centers due to substituents or modifications on the ring system, leading to enantiomers that may exhibit different biological activities and pharmacokinetic profiles ontosight.aiacs.orgresearchgate.net. For example, chiral linkers attached to acridine moieties have demonstrated enantioselective anticancer activity researchgate.net.

Stereoselective Synthesis: The synthesis of chiral acridine derivatives often requires stereoselective methodologies. This can involve:

Asymmetric Catalysis: Employing chiral catalysts (e.g., chiral Lewis acids, organocatalysts) during key bond-forming steps can lead to the preferential formation of one enantiomer soton.ac.ukrsc.orgsioc-journal.cnsioc-journal.cn.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a reaction, followed by removal of the auxiliary.

Chiral Resolution: Synthesizing a racemic mixture and then separating the enantiomers using chiral chromatography or diastereomeric salt formation.

Impact on Bioactivity: The stereochemistry of a molecule can profoundly influence its interaction with chiral biological targets like enzymes or receptors. For instance, one enantiomer might be significantly more potent or selective than the other researchgate.net. Therefore, controlling stereochemistry during synthesis is vital for optimizing efficacy and minimizing off-target effects.

Molecular and Cellular Mechanisms of Pyracrine Phosphate Activity

Interaction with Biological Targets

The biological activity of a compound is fundamentally dictated by its interaction with specific molecular targets within an organism. For Pyracrine phosphate (B84403), these interactions are likely multifaceted, involving direct binding to macromolecules and potential modulation of enzyme function.

Identification of Putative Molecular Targets in Pathogenic Organisms

Based on the known mechanisms of acridine (B1665455) compounds, a primary putative molecular target for Pyracrine phosphate in pathogenic organisms, such as parasitic protozoa, is DNA . Acridines are known intercalating agents, meaning they can insert themselves between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and ultimately cell death.

Another potential set of targets includes enzymes that are crucial for the parasite's survival. For instance, topoisomerases, enzymes that manage the topological state of DNA during replication, are common targets for intercalating agents. By stabilizing the transient breaks in DNA created by topoisomerases, acridine compounds can lead to lethal DNA damage. While specific enzymatic targets of this compound have not been definitively identified, enzymes involved in nucleic acid metabolism and cellular energy pathways are plausible candidates.

Ligand-Receptor Binding Kinetics and Structural Basis of Interaction

The structural basis of this interaction involves the flat aromatic ring system of the acridine sliding into the space between adjacent base pairs. The substituents on the acridine ring can influence the affinity and specificity of this binding. The phosphate group of this compound, with its negative charge, could potentially interact with positively charged residues on DNA-binding proteins or influence the compound's orientation within the DNA groove.

Enzymatic Inhibition or Activation Mechanisms

The inhibitory action of acridine compounds on enzymes like topoisomerases typically involves the stabilization of the enzyme-DNA covalent complex. This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks.

While direct evidence for this compound is lacking, it is plausible that it could act as an inhibitor of various parasitic enzymes. The mechanism of inhibition could be competitive, non-competitive, or uncompetitive, depending on whether the compound binds to the active site of the enzyme, an allosteric site, or the enzyme-substrate complex, respectively. The phosphate moiety could play a role in binding to the active site of enzymes that process phosphorylated substrates, such as kinases or phosphatases, potentially acting as a competitive inhibitor.

Modulation of Cellular Signaling Pathways

Beyond direct interaction with molecular targets, this compound may exert its effects by modulating critical cellular signaling pathways within pathogenic organisms.

Impact on Specific Parasite Biochemical Pathways (e.g., heme metabolism, nucleic acid synthesis)

The most probable impact of this compound on parasite biochemical pathways is the disruption of nucleic acid synthesis . As an acridine derivative, its ability to intercalate into DNA can directly inhibit the processes of DNA replication and transcription, which are essential for the rapid proliferation of parasites like Plasmodium falciparum. Studies on other acridine compounds have demonstrated their ability to inhibit the incorporation of precursors into DNA in parasites such as Leishmania donovani.

The effect of this compound on heme metabolism is less clear. Heme detoxification is a critical pathway for blood-stage malaria parasites, which digest large amounts of hemoglobin. While some antimalarial drugs target this pathway, there is no direct evidence to suggest that this compound acts in this manner.

Role of the Phosphate Moiety in Intracellular Signaling Cascades

The phosphate group is a key player in intracellular signaling, primarily through the process of phosphorylation, which is mediated by kinases and reversed by phosphatases. The presence of a phosphate moiety on this compound opens up several possibilities for its role in signaling cascades.

Research on 9-phosphorylated acridine derivatives has suggested that the phosphate group can enhance the penetration of these compounds through cell membranes . This would increase the intracellular concentration of the drug, thereby potentiating its activity. Furthermore, the phosphate group itself can influence cellular processes. Inorganic phosphate has been shown to have a synergistic effect on the inhibitory action of some acridines in bacteria, possibly by affecting the plasma membrane structure.

The phosphate moiety could also allow this compound to interact with phosphate-binding proteins or to act as a substrate or inhibitor for enzymes involved in phosphorylation-dependent signaling pathways. However, without specific experimental data, these remain speculative roles.

Below is a table summarizing the potential molecular and cellular mechanisms of this compound based on the activities of related compounds.

Mechanism Category Specific Mechanism Potential Effect on Pathogen
Interaction with Biological Targets DNA IntercalationInhibition of DNA replication and transcription
Inhibition of TopoisomerasesInduction of lethal DNA damage
Modulation of Cellular Pathways Disruption of Nucleic Acid SynthesisArrest of cell proliferation and growth
Enhanced Cell Membrane PenetrationIncreased intracellular drug concentration
Influence on Kinase-Dependent Pathways (e.g., Raf/MEK/ERK, Akt, P38, JNK, Src)

No information is available on the effects of this compound on these specific kinase pathways.

Effects on Phosphatase Activity and Regulation

No information is available regarding the influence of this compound on cellular phosphatases.

Involvement in Lipid-Mediated Signaling (e.g., Sphingosine-1-phosphate axis)

No information is available on the role of this compound in the sphingosine-1-phosphate signaling axis or other lipid-mediated pathways.

Cellular Uptake, Trafficking, and Intracellular Distribution

Characterization of Transport Mechanisms Across Cellular Membranes

No studies have been identified that characterize the specific mechanisms of this compound transport across cellular membranes. While research on other acridine derivatives suggests potential involvement of transporters like the polyamine transport system, this has not been confirmed for this compound. acs.org

Subcellular Localization and Compartmentalization

There is no specific information detailing the subcellular localization of this compound. General studies on acridine compounds have shown accumulation in acidic organelles, but this cannot be directly attributed to this compound without specific experimental evidence. nih.gov

Compound Names

As no specific data could be provided in the article, a table of compound names is not applicable.

Preclinical Biological Efficacy Studies of Pyracrine Phosphate in Non Human Models

In Vitro Antimalarial Efficacy Studies

While specific quantitative in vitro efficacy data for Pyracrine phosphate (B84403) against Plasmodium falciparum strains were not detailed in the provided literature snippets, studies on structurally related compounds offer insights into the potential of this class of molecules.

Activity Against Plasmodium falciparum Strains (Chloroquine-Sensitive and -Resistant)

The broader class of acridine (B1665455) derivatives, to which Pyracrine phosphate belongs, has demonstrated activity against Plasmodium falciparum. Compounds like pyronaridine (B1678541) and mepacrine (quinacrine) have been evaluated against both chloroquine-sensitive (CS) and chloroquine-resistant (CR) strains of P. falciparum. These related compounds generally retain significant activity against CR strains, although often with slightly higher inhibitory concentrations compared to CS strains nih.govoup.com. For instance, pyronaridine exhibited 50% inhibitory concentrations (IC₅₀) of 7.3 nM against CS strains and 20.5 nM against CR strains, while mepacrine showed IC₅₀ values of 13.3 nM (CS) and 42.6 nM (CR) nih.govoup.com. In comparison, chloroquine (B1663885) displayed IC₅₀ values of 21 nM for sensitive strains and 239 nM for resistant strains, highlighting a greater fold-increase in resistance to chloroquine nih.govoup.com. These findings suggest that compounds with acridine scaffolds, including this compound, may possess efficacy against drug-resistant malaria parasites nih.gov.

Dose-Response Relationships and Inhibitory Concentration Determination

Specific dose-response relationships and the determination of IC₅₀ values for this compound itself against Plasmodium falciparum strains were not explicitly detailed in the reviewed literature. However, the established methods for evaluating antimalarial compounds in vitro, such as the schizont maturation assay or the hypoxanthine (B114508) incorporation assay, are standard for characterizing such dose-response profiles nih.govmdpi.comscielo.br. The data available for related compounds like pyronaridine and mepacrine indicate that these molecules function within the nanomolar range for inhibitory concentrations against P. falciparum nih.govoup.com.

In Vivo Efficacy Studies in Animal Models

This compound has been investigated in animal models, demonstrating comparative efficacy against existing antimalarial drugs.

Parasitological Clearance and Suppression in Rodent Malaria Models

In studies involving composite formulations, this compound has shown promising results in animal models. In one such study, a composite containing this compound (PIII) was administered to mice infected with malaria parasites. For the chloroquine-sensitive (S) strain, no parasites were detected by the fifth day after administration. For the chloroquine-resistant (R) strain, complete parasite clearance was observed on days 5, 10, and 15 in specific groups, indicating effective suppression of parasitemia who.int. Generally, this compound was found to be better than chloroquine (CQ) in animal experiments, with lower adverse reactions and no cross-resistance observed with CQ ipd.org.cn.

Comparative Efficacy with Structurally Related Antimalarial Agents (e.g., Quinacrine (B1676205), Pyronaridine)

This compound has been directly compared to chloroquine in animal studies, where it demonstrated superior efficacy and a more favorable safety profile ipd.org.cn. Structurally, Pyracrine is related to pyronaridine, being described as a deazapyronaridine analogue researchgate.net. While direct in vivo comparative data between this compound and pyronaridine or quinacrine (mepacrine) were not detailed in the provided snippets, the in vitro data for pyronaridine and mepacrine against chloroquine-sensitive and resistant strains suggest that compounds within this chemical class can maintain activity against resistant parasites nih.govoup.com.

Metabolic Fate and Biotransformation of Pyracrine Phosphate in Research Models

Identification of Metabolic Pathways and Enzymes Involved (e.g., dephosphorylation reactions)

The initial step in the metabolism of Pyracrine phosphate (B84403) is the cleavage of the phosphate group, a dephosphorylation reaction, to release the active compound, pyronaridine (B1678541). Following this, pyronaridine is subject to a variety of metabolic transformations primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov

Key metabolic pathways identified for pyronaridine include:

N-dearylation: This is considered a significant pathway, leading to the formation of a substantial portion of the metabolites. nih.gov

Oxidation: The pyronaridine molecule undergoes oxidative modifications at various positions. nih.gov

Demethylation: Removal of methyl groups is another identified metabolic route. nih.gov

Glucuronidation: Conjugation with glucuronic acid represents a phase II metabolic reaction. nih.gov

Cysteine Conjugation: The formation of cysteine conjugates is also observed. nih.gov

In vitro studies utilizing recombinant CYP enzymes have pinpointed specific isoforms responsible for the metabolism of pyronaridine. The primary enzymes involved are CYP1A2, CYP2D6, and CYP3A4. nih.gov The involvement of these enzymes highlights the potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of these CYP isoforms.

Table 1: Key Metabolic Pathways and Enzymes in Pyracrine Phosphate (as Pyronaridine) Metabolism
Metabolic PathwayDescriptionEnzymes Involved
DephosphorylationInitial cleavage of the phosphate group to yield pyronaridine.Phosphatases (presumed)
N-dearylationRemoval of an aryl group from a nitrogen atom. A major metabolic route.CYP1A2, CYP2D6, CYP3A4
OxidationAddition of oxygen atoms to the molecule.CYP1A2, CYP2D6, CYP3A4
DemethylationRemoval of a methyl group.CYP1A2, CYP2D6, CYP3A4
GlucuronidationConjugation with glucuronic acid.UDP-glucuronosyltransferases (UGTs) (presumed)
Cysteine ConjugationConjugation with cysteine.Glutathione S-transferases (GSTs) (presumed)

Structural Characterization of this compound Metabolites

Detailed metabolic studies have led to the identification and structural characterization of numerous metabolites of pyronaridine. A mass balance study in healthy human volunteers successfully identified nine primary and four secondary metabolites. researchgate.netnih.govasm.org

In vitro experiments with rat and human liver microsomes have also been instrumental in characterizing the metabolic products. These studies revealed the formation of 11 metabolites, with a major metabolite identified as pyronaridine quinoneimine (M3). nih.gov Other metabolites characterized from these in vitro systems include various carbonylated, hydroxylated, and O-demethylated derivatives of the parent compound. nih.gov

The structural elucidation of these metabolites was achieved using advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This has allowed for the precise identification of the modifications to the pyronaridine structure.

Table 2: Characterized Metabolites of this compound (as Pyronaridine)
Metabolite ID (where available)Metabolite ClassMethod of IdentificationResearch Model
M3QuinoneimineLC-MS/MSIn vitro (Rat and Human Liver Microsomes)
-Carbonylated derivativesLC-MS/MSIn vitro (Rat and Human Liver Microsomes)
-Hydroxylated derivativesLC-MS/MSIn vitro (Rat and Human Liver Microsomes)
M14, M15, M16, M19O-demethylated derivativesLC-MS/MSIn vivo (Rats)
Multiple9 primary and 4 secondary metabolitesLC + AMS, LC/MS/MSIn vivo (Humans)

Advanced Analytical and Characterization Methodologies for Pyracrine Phosphate Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are fundamental in determining the molecular structure of Pyracrine Phosphate (B84403). Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Pyracrine Phosphate, ¹H NMR and ¹³C NMR would be instrumental. oup.com

¹H NMR: The proton NMR spectrum of this compound would be expected to show a series of signals corresponding to the protons on the acridine (B1665455) core and any associated alkyl or aryl groups. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. Protons on the aromatic acridine ring would typically appear in the downfield region (δ 7-9 ppm) due to the deshielding effect of the aromatic ring current. The integration of these signals would provide a ratio of the number of protons in different environments, while the splitting patterns (multiplicity) would reveal information about neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule would produce a distinct signal. The chemical shifts of the carbon atoms in the acridine ring would be characteristic of aromatic carbons, while the phosphate group would influence the chemical shift of nearby carbon atoms.

³¹P NMR: Given the presence of a phosphate group, ³¹P NMR spectroscopy would be a highly specific and sensitive technique for characterizing this compound. It would provide a sharp signal corresponding to the phosphorus atom, and its chemical shift would be indicative of the specific phosphate ester environment. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following groups:

P-O Stretching: The phosphate group would give rise to strong and characteristic stretching vibrations for the P-O and P=O bonds. nih.govoup.com These are typically observed in the region of 1300-900 cm⁻¹. oup.com

C=C and C=N Stretching: The aromatic acridine core would show characteristic C=C and C=N stretching vibrations in the 1650-1450 cm⁻¹ region.

C-H Stretching and Bending: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern on the acridine ring.

A summary of expected spectroscopic data for a hypothetical this compound structure is presented in Table 1.

Spectroscopic Technique Expected Observations Structural Information Provided
¹H NMRSignals in the aromatic region (δ 7-9 ppm) and potentially in the aliphatic region depending on substituents.Information on the proton environment, connectivity, and number of protons.
¹³C NMRSignals corresponding to aromatic and other carbon atoms in the molecule.Details of the carbon skeleton.
³¹P NMRA specific signal for the phosphorus atom in the phosphate group.Confirmation and characterization of the phosphate moiety.
IR SpectroscopyCharacteristic absorption bands for P-O, C=C, C=N, and C-H bonds.Identification of key functional groups.

This table is interactive, allowing for sorting and filtering of the data.

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes. nih.govwikipedia.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. wikipedia.org

Purity Assessment: A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. nih.govumt.edu The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of any impurity peaks. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of its purity.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by running a series of standards of known this compound concentrations. wikipedia.org The peak area of this compound in an unknown sample can then be used to determine its concentration by interpolation from the calibration curve. The use of a UV detector, set at a wavelength where the acridine chromophore has maximum absorbance, would provide high sensitivity. wikipedia.org Fluorescence detection can also be employed for acridine derivatives, often providing even greater sensitivity and selectivity. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. If this compound is not sufficiently volatile, derivatization to a more volatile form may be necessary. oup.com

Purity and Quantitative Analysis: A GC method would involve injecting the sample onto a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) could be used for detection, with the latter offering high selectivity for phosphorus-containing compounds. rsc.org Similar to HPLC, purity is assessed by the presence of extraneous peaks, and quantification is achieved through the use of a calibration curve.

Table 2 provides a hypothetical set of chromatographic conditions for the analysis of this compound.

Parameter HPLC Method GC Method
Column C18, 4.6 x 150 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water with 0.1% Formic AcidHelium
Flow Rate 1.0 mL/min1.2 mL/min
Detector UV at 254 nm or Fluorescence (Ex/Em specific to acridine)Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
Injection Volume 10 µL1 µL (splitless)
Oven Temperature Program Isocratic or Gradient150°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min

This interactive table allows for comparison of the two chromatographic methods.

Mass Spectrometry for Compound Characterization and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. ijpras.com When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful method for identifying metabolites in complex biological matrices. oup.com

Compound Characterization: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion of this compound, which allows for the determination of its elemental composition. ijpras.com Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound. For a phosphate-containing compound, a characteristic loss of the phosphate group or related fragments would be expected. nih.gov

Metabolite Identification: In drug metabolism studies, researchers aim to identify the products formed when a compound is processed by enzymes in the body. LC-MS is the predominant technique used for this purpose. ijpras.com A biological sample (e.g., plasma, urine, or liver microsomes) from a subject exposed to this compound would be analyzed. The mass spectrometer would be set to look for predicted metabolites (e.g., hydroxylated, demethylated, or glucuronidated forms of the parent drug) as well as to screen for unexpected metabolic products. The comparison of the MS/MS spectra of the potential metabolites with that of the parent compound helps in elucidating their structures. nih.gov

Microscopic and Imaging Techniques for Cellular and Subcellular Localization Studies

Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action. Due to the inherent fluorescence of the acridine moiety, fluorescence microscopy is a particularly valuable technique for studying the cellular and subcellular distribution of this compound. frontiersin.org

Fluorescence Microscopy: Cells can be treated with this compound and then visualized using a fluorescence microscope. The acridine core is known to fluoresce, and the excitation and emission wavelengths can be determined to optimize imaging conditions. wikipedia.org Acridine derivatives are known to accumulate in specific organelles. For instance, acridine orange is a well-known fluorescent probe that accumulates in acidic organelles such as lysosomes, where it emits red fluorescence, while it stains the nucleus and cytoplasm with green fluorescence. wikipedia.orgfrontiersin.org By co-localizing the fluorescence signal of this compound with specific organelle markers (e.g., MitoTracker for mitochondria or LysoTracker for lysosomes), its subcellular distribution can be determined.

Confocal Laser Scanning Microscopy (CLSM): CLSM offers improved spatial resolution and the ability to perform optical sectioning of cells, which allows for the generation of three-dimensional images of the compound's distribution. nih.gov This technique would be particularly useful for resolving the precise localization of this compound within different subcellular compartments.

Super-Resolution Microscopy: Techniques such as Photoactivated Localization Microscopy (PALM) can provide even higher spatial resolution, potentially allowing for the visualization of this compound interacting with specific molecular structures within the cell. researchgate.net

These advanced imaging techniques can provide critical insights into the cellular targets of this compound, thereby contributing to a more complete understanding of its biological activity.

Theoretical Frameworks and Computational Approaches in Pyracrine Phosphate Research

Structure-Activity Relationship (SAR) Analysis and Rational Drug Design

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. nih.gov For acridine (B1665455) derivatives, SAR studies have been crucial in elucidating the features necessary for their therapeutic effects, particularly as anticancer agents. nih.govresearchgate.net These studies often involve synthesizing a series of analogs with systematic modifications to the core acridine structure and evaluating their biological potency.

The rational drug design of acridine derivatives often focuses on modifications at various positions of the tricyclic ring system. For instance, substitutions on the acridine ring can significantly impact DNA intercalation, a primary mechanism of action for many acridine-based drugs. nih.govijpsonline.com The planarity of the acridine core is considered essential for effective insertion between DNA base pairs. nih.gov

Key insights from SAR studies on related compounds that could be applicable to the rational design of pyracrine analogs include:

Substitution Patterns: The position and nature of substituents on the acridine ring can modulate activity and selectivity. Hydrophilic substitutions at certain positions have been shown to positively influence the biological effectiveness of some acridones. wisdomlib.org

Side Chains: The nature of the side chain attached to the acridine nucleus is critical. Its length, flexibility, and the presence of charged groups can affect DNA binding affinity and interactions with target enzymes.

Hybrid Molecules: Creating hybrid molecules, for instance by combining the acridine scaffold with other pharmacologically active moieties, has been explored to enhance therapeutic properties and potentially reduce side effects. researchgate.net

Structural Modification Observed Effect on Activity in Acridine Analogs Potential Implication for Pyracrine Phosphate (B84403) Design
Introduction of hydrophilic groupsIncreased biological effectiveness in some acridones. wisdomlib.orgCould enhance solubility and target interaction.
Alteration of side chain lengthCan modify DNA binding affinity.Optimization of the side chain could improve target engagement.
Planarity of the acridine coreEssential for DNA intercalation. nih.govMaintaining planarity would be crucial for this mechanism.
Hybridization with other moietiesPotential for synergistic activity and reduced side effects. researchgate.netCould lead to novel therapeutic profiles.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding mode of a ligand, such as an acridine derivative, within the active site of a biological target, like an enzyme or a DNA sequence. For acridine compounds, molecular docking studies have been employed to understand their interactions with targets such as topoisomerase enzymes and specific DNA sequences. researchgate.net

Following docking, molecular dynamics (MD) simulations can be used to study the stability and conformational changes of the ligand-receptor complex over time. This provides a more dynamic picture of the interaction, which can be crucial for understanding the mechanism of action.

Predict Binding Affinity: Estimate the binding energy of pyracrine with its potential biological targets.

Identify Key Interactions: Elucidate the specific amino acid residues or DNA base pairs that are crucial for binding. This could involve hydrogen bonds, hydrophobic interactions, and pi-stacking interactions characteristic of the planar acridine ring. mdpi.com

Assess Complex Stability: MD simulations can reveal the stability of the pyracrine-target complex, providing insights into the duration of its therapeutic effect.

Computational Technique Application in Acridine Research Potential Use in Pyracrine Phosphate Research
Molecular DockingPredicting binding modes with DNA and topoisomerase. researchgate.netTo predict the interaction of pyracrine with its therapeutic targets.
Molecular DynamicsAssessing the stability of ligand-target complexes.To evaluate the stability of the pyracrine-target complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wisdomlib.org By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing the synthesis of the most promising candidates.

For acridine derivatives, 2D and 3D-QSAR studies have been conducted to predict their anticancer activity. ijpsonline.comwisdomlib.org These models often use various molecular descriptors that quantify the physicochemical properties of the molecules, such as:

Molar Refractivity (MR): Related to the volume of the molecule. wisdomlib.org

Ovality: A measure of the shape of the molecule. wisdomlib.org

Principal Moment of Inertia along the X-axis (PMI-X): A descriptor of the molecule's three-dimensional shape. wisdomlib.org

Log P: The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of the compound. wisdomlib.org

A hypothetical QSAR study on a series of pyracrine analogs could lead to a predictive model that helps in designing new derivatives with enhanced efficacy. The findings from QSAR analyses of antitumoral acridones have highlighted the importance of descriptors like MR, Ovality, and PMI-X in contributing to biological activity. wisdomlib.org

QSAR Descriptor Significance in Acridine QSAR Models Potential Relevance for this compound Efficacy Prediction
Molar Refractivity (MR)A significant contributor to the biological activity of antitumoral acridones. wisdomlib.orgCould be a key parameter in predicting the activity of pyracrine analogs.
OvalityIdentified as an important descriptor for the anticancer activity of acridones. wisdomlib.orgThe shape of pyracrine derivatives may be crucial for their efficacy.
PMI-XContributes to the biological activity in QSAR equations for acridones. wisdomlib.orgThe 3D structure of pyracrine analogs is likely to influence their therapeutic potential.
Log PImportant for the activity of some acridine-related compounds. wisdomlib.orgLipophilicity could be a critical factor for the absorption and distribution of pyracrine derivatives.

By leveraging these computational approaches, researchers can gain a deeper understanding of the molecular determinants of this compound's activity and rationally design novel analogs with improved therapeutic profiles.

Future Directions and Emerging Areas in Pyracrine Phosphate Research

Elucidation of Unexplored Molecular and Cellular Mechanisms

Despite its past use, a comprehensive understanding of Pyracrine phosphate's precise molecular and cellular mechanisms of action remains an area ripe for further investigation. Future research should aim to move beyond its established effects to uncover the intricate pathways it influences.

Target Identification: Elucidating specific protein targets or cellular pathways that Pyracrine phosphate (B84403) interacts with at a molecular level is crucial. This could involve advanced proteomic studies, gene expression profiling, or biochemical assays to identify direct binding partners and downstream signaling cascades.

Cellular Pathway Analysis: Investigating how this compound affects key cellular processes such as metabolism, cell cycle regulation, or specific organelle functions in various cell types could reveal novel insights. Understanding its impact on cellular signaling networks, particularly in contexts beyond its primary historical application, is a key future direction.

Resistance Mechanisms: For any compound with potential therapeutic applications, understanding the development of resistance is paramount. Future studies could explore the molecular basis of any potential resistance mechanisms to this compound, which would inform strategies to mitigate or overcome them.

Investigation of this compound in Combination with Other Research Agents (non-clinical)

The potential for synergistic effects when this compound is used in combination with other research agents warrants significant exploration. Non-clinical studies are essential for identifying such beneficial interactions before any potential clinical applications are considered.

Synergistic Efficacy Studies: Research could focus on combining this compound with other compounds known to have biological activity in specific research contexts. In vitro and in vivo (non-clinical) models can be employed to assess whether these combinations yield enhanced efficacy compared to individual agents. This includes exploring potential additive or synergistic effects in combating specific biological targets or pathways.

Overcoming Resistance: Investigating whether this compound can restore sensitivity to other agents in models where resistance has developed is a critical area. This could involve testing combinations against resistant cell lines or organisms.

Broadening Spectrum of Activity: Combining this compound with agents that have different mechanisms of action could potentially broaden its observed bioactivity spectrum in laboratory settings, revealing new research applications.

Development of Advanced Methodologies for this compound Research

The advancement of scientific tools and techniques is critical for deepening our understanding of this compound. Developing and applying novel methodologies can accelerate research progress and provide more precise data.

Analytical Techniques: The development of more sensitive and specific analytical methods for detecting and quantifying this compound in biological matrices is essential. Techniques such as advanced liquid chromatography (LC) coupled with mass spectrometry (MS), or high-resolution nuclear magnetic resonance (NMR) spectroscopy, could offer improved analytical capabilities for pharmacokinetic studies or metabolite identification in research settings usm.my.

Synthesis and Modification: Research into optimizing synthetic routes for this compound or developing novel derivatives could yield compounds with improved properties or specific functionalities for research purposes. This includes exploring structure-activity relationships through chemical modifications.

High-Throughput Screening Assays: Developing robust high-throughput screening (HTS) assays that utilize this compound could facilitate the rapid evaluation of large compound libraries for synergistic interactions or the identification of novel biological activities.

Exploration of Novel Bioactivities Beyond Primary Research Focus

While this compound has been historically linked to antimalarial research, its chemical structure and potential interactions suggest that it may possess a range of other bioactivities yet to be fully explored. Future research should actively seek to identify these novel effects.

Screening for Diverse Biological Effects: Employing broad biological screening assays could uncover unexpected activities of this compound, such as effects on cellular proliferation, inflammatory pathways, or other signaling cascades relevant to various research areas.

Investigating Structural Analogues: Synthesizing and evaluating structural analogues of this compound could lead to the discovery of compounds with optimized or entirely new bioactivities. This approach is common in drug discovery and chemical biology research.

Repurposing Potential: Based on emerging findings from mechanistic studies or combination research, this compound could be re-evaluated for potential applications in research areas distinct from its historical focus.

Q & A

Q. What are the standard analytical techniques for identifying and quantifying pyracrine phosphate in biological samples?

this compound can be analyzed using spectrophotometric methods, such as UV-Vis absorption spectroscopy, with calibration curves generated from standard solutions. For example, phosphate-containing compounds are often quantified via molybdenum-blue assays, where absorbance measurements at 880 nm correlate with concentration . Ensure linear regression analysis (e.g., using Excel’s LINEST function) to calculate slopes, intercepts, and R² values for robust quantification . Chromatographic methods (e.g., HPLC) may also be employed, requiring validation of retention times and spike-recovery tests to confirm specificity .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation typically involves a combination of elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For novel compounds, provide full spectral data (e.g., ¹H/¹³C NMR chemical shifts, HRMS peaks) and compare results with literature values for known analogues . Replicate synthesis batches should yield consistent melting points and chromatographic profiles to confirm reproducibility .

Q. What protocols are recommended for synthesizing this compound derivatives?

Synthesis protocols should detail reaction conditions (e.g., solvent, temperature, catalysts), stoichiometry, and purification steps (e.g., recrystallization, column chromatography). For instance, phosphorylation reactions often use POCl₃ or other phosphorylating agents under anhydrous conditions. Include step-by-step procedures in the "Experimental Section" of manuscripts, referencing established methods for analogous compounds .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound concentration measurements across different analytical methods?

Discrepancies may arise from methodological biases, such as filtration steps releasing particulate phosphorus into soluble pools (e.g., in SRP assays) or acid hydrolysis altering phosphate speciation . To resolve this, perform parallel analyses using multiple techniques (e.g., spectrophotometry vs. ion chromatography) and statistically compare results via ANOVA or Bland-Altman plots. Report confidence intervals and systematic errors in final concentrations .

Q. What experimental design principles are critical for pharmacokinetic studies of this compound?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population: In vitro cell lines or in vivo animal models (e.g., rodents).
  • Intervention: Administer this compound at varying doses.
  • Comparison: Control groups receiving placebo or reference drugs (e.g., chloroquine).
  • Outcome: Bioavailability metrics (e.g., Cₘₐₓ, AUC) and metabolite profiling via LC-MS/MS . Ensure ethical compliance and pre-register study protocols to minimize bias .

Q. How can researchers statistically reconcile contradictory data on this compound’s mechanism of action?

Apply meta-analytic techniques to aggregate findings from independent studies. Use random-effects models to account for heterogeneity and funnel plots to assess publication bias. For lab-based contradictions, conduct sensitivity analyses by varying experimental parameters (e.g., pH, temperature) and employ error-propagation calculations to identify dominant uncertainty sources .

Q. What strategies are effective for extrapolating this compound data from in vitro to in vivo systems?

Leverage physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and clearance rates. Validate models using iterative adjustments based on empirical data (e.g., plasma concentration-time curves). Cross-reference with organophosphate class data, noting limitations in interspecies metabolic differences .

Methodological and Reporting Guidelines

Q. How should researchers structure manuscripts to ensure reproducibility of this compound studies?

Follow IMRaD (Introduction, Methods, Results, Discussion) format:

  • Methods: Detail instrumentation (make/model), software versions, and statistical tests. For novel methods, provide step-by-step protocols in Supplementary Information .
  • Results: Report means ± SD/SE and p-values for hypothesis testing. Use tables for raw data and figures for trends (e.g., dose-response curves) .
  • Discussion: Contrast findings with prior work, explicitly addressing unresolved controversies (e.g., conflicting efficacy reports in malaria models) .

Q. What systematic review strategies are recommended for synthesizing this compound research?

Conduct PRISMA-compliant reviews with Boolean searches across PubMed, Scopus, and Web of Science. Use keywords: "this compound," "antimalarial phosphates," and "organophosphate pharmacokinetics." Exclude non-peer-reviewed sources (e.g., patents, conference abstracts). Assess bias via ROB-2 or SYRCLE tools and perform meta-regression to explore heterogeneity .

Data Management and Integrity

Q. How can researchers mitigate risks of data misinterpretation in this compound studies?

  • Pre-registration: Document hypotheses and analysis plans on platforms like Open Science Framework before data collection .
  • Blinding: Use blinded sample labeling and automated data acquisition to reduce observer bias.
  • Transparency: Share raw datasets in repositories (e.g., Zenodo) with metadata explaining outliers or exclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.